Cepharadione B

Description

Structure

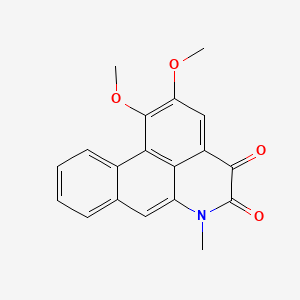

2D Structure

3D Structure

Properties

IUPAC Name |

15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-20-13-8-10-6-4-5-7-11(10)16-15(13)12(17(21)19(20)22)9-14(23-2)18(16)24-3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKGBLKLNRDQFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)OC)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204159 |

Source

|

| Record name | Cepharadione B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cepharadione B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55610-02-1 |

Source

|

| Record name | Cepharadione B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cepharadione B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cepharadione B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHARADIONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47F7X76GJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cepharadione B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

267 - 268 °C |

Source

|

| Record name | Cepharadione B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cepharadione B: A Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharadione B is a naturally occurring aporphine alkaloid, a class of organic compounds characterized by a specific tetracyclic isoquinoline structure.[1][2] Its chemical formula is C₁₉H₁₅NO₄, with a molecular weight of 321.3 g/mol .[1][3] This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on presenting quantitative data and experimental methodologies for the scientific community.

Discovery and Chemical Structure

While the initial discovery of this compound is attributed to M. P. Cava and his research group in 1975, detailed information from the original publication remains largely inaccessible in currently available literature. The structure of this compound is characterized by a 4,5-dioxoaporphine core.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅NO₄ | [1][3] |

| Molecular Weight | 321.3 g/mol | [1][3] |

| IUPAC Name | 15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione | [3] |

| CAS Number | 55610-02-1 | [3] |

| Physical Description | Solid | [3] |

| Melting Point | 267 - 268 °C | [3] |

Natural Sources

This compound has been identified in several plant species. The primary documented natural sources include:

-

Houttuynia cordata : This herbaceous plant, commonly known as fish mint, is a significant source of this compound.[4][5][6][7]

-

Stephania cepharantha : While more renowned for the production of the bisbenzylisoquinoline alkaloid Cepharanthine, this plant is also a source of aporphine alkaloids, including this compound.

-

Piper wightii and Peperomia leptostachya : These species have also been reported to contain this compound.[3]

Experimental Protocols

General Isolation and Characterization of Aporphine Alkaloids from Plant Material

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and purification of aporphine alkaloids from plant sources can be described. This protocol is based on common phytochemical techniques.

Workflow for Aporphine Alkaloid Isolation

Caption: Generalized workflow for the isolation of aporphine alkaloids.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., roots or whole plant of Houttuynia cordata) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using either maceration or a Soxhlet apparatus.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Partitioning: The concentrated extract is then subjected to an acid-base partitioning process to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds. The pH of the aqueous layer is then raised with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over a stationary phase such as silica gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol) is typically employed to separate the different alkaloid components.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound in plant extracts can be performed using Reverse-Phase HPLC (RP-HPLC) with a photodiode array (PDA) detector.

Table 2: Exemplar HPLC Conditions for Analysis of Houttuynia cordata Constituents

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Quantification | Based on a standard curve of purified this compound |

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways modulated by this compound is limited in the available scientific literature. However, significant research has been conducted on the closely related bisbenzylisoquinoline alkaloid, Cepharanthine , which is also found in Stephania species. The structural similarities between these compounds suggest that this compound may exhibit analogous biological effects. The following sections summarize the known activities of Cepharanthine, which may provide a basis for future investigations into this compound.

Potential Anticancer Activity

Extracts from Houttuynia cordata, containing this compound, have been shown to possess anticancer properties.[4] The related compound, Cepharanthine, exhibits potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[8][9][10]

Table 3: Reported IC₅₀ Values for Cepharanthine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-29 | Colorectal Cancer | > 20 | [8] |

| SW-620 | Colorectal Cancer | ~15 | [8] |

| COLO-205 | Colorectal Cancer | > 20 | [8] |

| HCT-116 | Colorectal Cancer | > 20 | [8] |

| MCF-7 | Breast Cancer | Not specified | [9] |

| MDA-MB-231 | Breast Cancer | Not specified | [9] |

| Jurkat | T-cell Leukemia | Not specified | [1] |

It is important to note that these values are for Cepharanthine, and similar studies on this compound are needed to determine its specific cytotoxic potential.

Potential Modulation of Key Signaling Pathways

Cepharanthine has been shown to modulate several critical signaling pathways involved in cancer and inflammation. It is plausible that this compound could interact with similar pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation.[11][12] Cepharanthine has been demonstrated to inhibit the activation of NF-κB.[5][8][9][13][14] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus.

Hypothesized NF-κB Inhibition by Aporphine Alkaloids

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell growth, survival, and proliferation.[2][4][13][15][16] Dysregulation of this pathway is common in many cancers. Cepharanthine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1][9][17]

Hypothesized PI3K/Akt Pathway Modulation

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[6][18][19][20] There is evidence that natural compounds can modulate this pathway. While direct studies on this compound are lacking, the potential for aporphine alkaloids to interact with components of this pathway warrants investigation.

Canonical Wnt/β-catenin Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. Cepharanthine sensitizes gastric cancer cells to chemotherapy by targeting TRIB3-FOXO3-FOXM1 axis to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cepharanthine exerts antitumor activity on oral squamous cell carcinoma cell lines by induction of p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of an optimized PPAR-γ agonist via NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dissecting the molecular mechanism of cepharanthine against COVID-19, based on a network pharmacology strategy combined with RNA-sequencing analysis, molecular docking, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modulation of β-Catenin promotes WNT expression in macrophages and mitigates intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An Initial Mechanistic Hypothesis for Aporphine Alkaloids: A Technical Guide Based on the Well-Studied Analogue Cepharanthine

Disclaimer: As of late 2025, detailed peer-reviewed studies elucidating the specific mechanism of action for Cepharadione B are scarce in publicly available scientific literature. This compound is classified as an isoquinoline aporphine alkaloid[1]. To provide a useful and technically detailed guide for researchers in this area, this document presents a comprehensive overview of the extensively studied mechanism of action of Cepharanthine (CEP) , a closely related bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus[2][3][4]. The initial hypothesis is that this compound may share some functional similarities with Cepharanthine due to their common alkaloid origin. The following data, protocols, and pathways for Cepharanthine are presented as a foundational framework for initiating research into this compound.

Introduction to Cepharanthine (CEP)

Cepharanthine (CEP) is a natural product that has demonstrated a wide range of pharmacological properties, including anti-inflammatory, immunomodulatory, anti-cancer, and anti-viral activities[3][5]. Its multifaceted mechanism of action makes it a compound of significant interest. The core activities initially hypothesized and subsequently investigated revolve around its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and modulate critical intracellular signaling pathways that govern cell survival and proliferation.

Core Hypothesized Mechanisms of Action

The primary anti-neoplastic effects of Cepharanthine are hypothesized to stem from three interconnected cellular processes: the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis

CEP is a potent inducer of apoptosis in various cancer cell lines. The initial hypothesis suggests that CEP triggers both intrinsic (mitochondrial) and extrinsic apoptotic pathways. This is achieved through the activation of caspases, the key executioners of apoptosis, and the regulation of the Bcl-2 family of proteins[2][6].

Key apoptotic events induced by CEP include:

-

Reactive Oxygen Species (ROS) Production: CEP induces the accumulation of ROS, which in turn can activate pro-apoptotic signaling cascades like the JNK pathway[2][6].

-

Mitochondrial Membrane Depolarization: CEP can cause the loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway[6].

-

Caspase Activation: Studies have shown that CEP treatment leads to the cleavage and activation of initiator caspase-9 and executioner caspase-3[2].

-

Regulation of Bcl-2 Family Proteins: CEP upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2[6].

Cell Cycle Arrest

A central hypothesis is that CEP exerts its anti-proliferative effects by preventing cancer cells from progressing through the cell division cycle. Evidence points to CEP inducing arrest primarily at the G0/G1 or G1/S phase transition in various cancer cell types, including breast and ovarian cancer[2][4][7][8].

This cell cycle arrest is mechanistically linked to:

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: CEP treatment markedly increases the expression of p21Waf1, a potent inhibitor of CDK complexes that are necessary for cell cycle progression[8].

-

Downregulation of Cyclins: The expression of key cyclins, such as Cyclin A and Cyclin D, is significantly decreased following CEP exposure, thereby preventing the formation of active CDK-cyclin complexes required for phase transition[8].

Modulation of Key Signaling Pathways

CEP's effects on apoptosis and the cell cycle are governed by its ability to interfere with major intracellular signaling networks. The initial hypothesis posits that CEP targets central pathways that are commonly dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway. CEP has been shown to inhibit the phosphorylation of both Akt and mTOR, leading to the suppression of downstream survival signals and the induction of both apoptosis and autophagy[2][7].

-

AMPK Signaling Pathway: CEP can activate AMP-activated protein kinase (AMPK). Activated AMPK can inhibit mTOR signaling, contributing to the anti-proliferative effects of CEP. The AMPK-NFκB axis is considered central to CEP's mode of action[3][5][9][10].

-

NF-κB Signaling Pathway: As a key regulator of inflammation and cell survival, the NF-κB pathway is another primary target. CEP inhibits NF-κB signaling, which contributes to its anti-inflammatory and pro-apoptotic effects[3][5][9][10].

-

Nrf2/Keap1 Pathway: CEP has been observed to reduce the levels of Nrf2 and Keap1 proteins, which are involved in the cellular defense against oxidative stress. This disruption may contribute to the accumulation of ROS and subsequent apoptosis[6].

Data Presentation: Quantitative Effects of Cepharanthine

The following tables summarize quantitative data from key studies on Cepharanthine, providing a clear overview for comparative analysis.

Table 1: Cytotoxicity of Cepharanthine (CEP) in Ovarian Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 Concentration (µM) | Reference |

|---|---|---|---|

| CaOV-3 (Chemosensitive) | 48 hours | ~5 µM | [8] |

| OVCAR-3 (Chemoresistant)| 48 hours | ~7.5 µM |[8] |

Table 2: Effect of Cepharanthine (CEP) on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | CEP Concentration (µM) | % of Cells in G0/G1 Phase (after 24h) | % of Cells in S Phase (after 24h) | Reference |

|---|---|---|---|---|

| MCF-7 | 0 (Control) | 55.2% | 30.1% | [7][11] |

| 5 | 70.8% | 18.5% | [7][11] | |

| MDA-MB-231 | 0 (Control) | 50.1% | 35.6% | [7][11] |

| | 5 | 65.4% | 22.3% |[7][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols used to investigate the mechanism of action of Cepharanthine.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, OVCAR-3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Cepharanthine (e.g., 0, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control group.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of Cepharanthine for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer (e.g., FACScan). The percentages of cells in G0/G1, S, and G2/M phases are determined using analysis software.

Western Blot Analysis

-

Protein Extraction: Treat cells with Cepharanthine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking and Incubation: Block the membrane with 5% non-fat milk for 1 hour, followed by incubation with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p21, anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against β-actin or GAPDH as a loading control.

Visualization of Pathways and Workflows

Signaling Pathways

References

- 1. This compound | C19H15NO4 | CID 189151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Mechanism of Cepharanthine Cytotoxicity in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Northis compound | C18H13NO4 | CID 189168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Unraveling the mechanism of action of cepharanthine for the treatment of novel coronavirus pneumonia (COVID-19) from the perspectives of systematic pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dioxoaporphine Alkaloids: A Comprehensive Review of Their Chemistry, Biosynthesis, and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxoaporphine alkaloids are a class of naturally occurring isoquinoline alkaloids characterized by a 4,5-dicarbonyl substituted aporphine core. These compounds have garnered significant attention within the scientific community due to their diverse and potent pharmacological activities, particularly their anticancer properties. This technical guide provides a comprehensive review of the current literature on dioxoaporphine alkaloids, covering their biosynthesis, chemical synthesis, and key pharmacological activities. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for crucial experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of their mechanism of action and experimental investigation.

Biosynthesis of the Aporphine Core

The biosynthesis of aporphine alkaloids, the precursors to dioxoaporphines, originates from the amino acid L-tyrosine.[1][2] The pathway involves a series of enzymatic reactions that construct the characteristic tetracyclic aporphine skeleton. A key step is the oxidative coupling of reticuline, which can proceed through different radical pairings to form various aporphine cores.[3]

The proposed biosynthetic pathway leading to the aporphine core begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS).[4] Subsequent methylation and hydroxylation steps lead to the formation of (S)-reticuline, a critical branch-point intermediate. The conversion of (S)-reticuline to the aporphine core is mediated by cytochrome P450 enzymes, such as CYP80G2, which catalyze the phenol C-C coupling reaction.[4] Further enzymatic modifications, including methylations by enzymes like 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT), lead to the diverse array of aporphine alkaloids found in nature.[4] The final oxidation steps to form the 4,5-dioxo functionality are less well-characterized but are presumed to involve further enzymatic oxidation.

Chemical Synthesis

The chemical synthesis of the dioxoaporphine scaffold typically involves the construction of the aporphine core followed by oxidation. Key strategies for constructing the tetracyclic aporphine ring system include intramolecular cyclization reactions.

One common approach is the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[5][6] This intermediate can then be further elaborated to construct the full aporphine skeleton.

Another important method is the Pschorr cyclization , which involves the intramolecular cyclization of a diazotized 2-aminobenzyl-1,2,3,4-tetrahydroisoquinoline derivative.[2][7][8][9] This reaction, often catalyzed by copper, facilitates the formation of the biaryl bond crucial for the aporphine core.

The final step to obtain dioxoaporphine alkaloids is the oxidation of the aporphine precursor. This can be achieved using various oxidizing agents to introduce the dicarbonyl functionality at the 4 and 5 positions.

Pharmacological Activities and Mechanism of Action

Dioxoaporphine alkaloids exhibit a range of pharmacological activities, with their anticancer effects being the most extensively studied.[10] Their primary mechanism of action is believed to involve the induction of DNA damage and the inhibition of topoisomerase enzymes.[11]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of dioxoaporphine alkaloids against various cancer cell lines. This activity is often attributed to their ability to intercalate into DNA and inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.

Table 1: Cytotoxicity of Selected Dioxoaporphine Alkaloids against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cepharadione A | RS321NpRAD52 (yeast) | 0.0502 (on glucose) | [11] |

| Cepharadione A | RS321NpRAD52 (yeast) | 0.293 (on galactose) | [11] |

| Oxoaporphine Derivatives | Various tumor cell lines | Potent cytotoxicity reported | [2][12] |

| Alkaloid 1 (from Platymitra siamensis) | MCF-7 (human breast cancer) | 31.26 | [13] |

Mechanism of Action: DNA Binding and Topoisomerase Inhibition

Dioxoaporphine alkaloids, with their planar aromatic structure, are capable of intercalating between the base pairs of DNA. This interaction can distort the DNA helix, interfering with cellular processes such as transcription and replication. Spectroscopic studies have shown hypochromism and red shifts in the absorption spectra of these alkaloids upon binding to calf thymus DNA, which are characteristic of intercalation.[12]

Furthermore, these alkaloids have been shown to inhibit the activity of topoisomerase I and II. Topoisomerases are essential enzymes that resolve DNA topological problems during various cellular processes. By inhibiting these enzymes, dioxoaporphine alkaloids can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][12]

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the ability of topoisomerase I to relax supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Test compound (dioxoaporphine alkaloid)

-

Loading dye

-

Agarose gel (1%)

-

Ethidium bromide staining solution

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations.[14]

-

Add purified topoisomerase I enzyme to the tubes.[14]

-

Incubate the reactions at 37°C for 30 minutes.[14]

-

Stop the reaction by adding loading dye.[14]

-

Load the samples onto a 1% agarose gel.[14]

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[14]

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

DNA Intercalation Assay using Calf Thymus DNA

This assay assesses the ability of a compound to intercalate into DNA, which can be monitored by changes in the spectroscopic properties of the compound.

Materials:

-

Calf Thymus DNA[15]

-

Dioxoaporphine alkaloid solution of known concentration

-

Buffer solution (e.g., Tris-HCl)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of calf thymus DNA in the buffer.[15]

-

Prepare a series of solutions with a fixed concentration of the dioxoaporphine alkaloid and increasing concentrations of calf thymus DNA.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Observe for changes in the absorption spectrum of the alkaloid, such as hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorption. These changes are indicative of intercalation.

Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

96-well plates

-

Dioxoaporphine alkaloid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of the dioxoaporphine alkaloid for a specified period (e.g., 48 or 72 hours).[10]

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[10]

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion

Dioxoaporphine alkaloids represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their mechanism of action, primarily involving DNA intercalation and topoisomerase inhibition, provides a solid foundation for further investigation and drug design. The synthetic routes established for their preparation allow for the generation of novel analogs with potentially improved efficacy and selectivity. The experimental protocols detailed in this guide provide a framework for researchers to further explore the pharmacological properties of these fascinating molecules. Future research should focus on elucidating the complete biosynthetic pathway, exploring the structure-activity relationships of synthetic derivatives, and conducting preclinical and clinical studies to evaluate their therapeutic potential.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. inspiralis.com [inspiralis.com]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Isoquinoline synthesis [quimicaorganica.org]

- 7. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ulab360.com [ulab360.com]

Methodological & Application

Total Synthesis Protocol for Cepharadione B: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Cepharadione B, a dioxoaporphine alkaloid. The protocol is based on the first reported synthesis by Elban et al. and is intended for an audience with expertise in synthetic organic chemistry.[1][2]

Introduction

This compound is a naturally occurring isoquinoline alkaloid belonging to the aporphine class of compounds.[1] Aporphine alkaloids are known for a wide range of biological activities, and their synthesis is of significant interest to medicinal chemists and drug discovery professionals. This document outlines the synthetic strategy, key reactions, and experimental procedures based on the available scientific literature.

Synthetic Strategy Overview

The total synthesis of this compound, as reported by Elban and colleagues, involves a multi-step sequence starting from commercially available materials. The key features of the synthesis are the construction of the core tetrahydroisoquinoline scaffold, followed by an intramolecular Suzuki coupling to form the aporphine ring system, and subsequent oxidation to yield the final dioxoaporphine structure.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound. Please note that detailed experimental conditions and yields should be referenced from the primary literature for precise replication.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Bischler-Napieralski reaction | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-bromo-3,4-dimethoxyphenylacetamide | 1-(2-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Data not available in abstract |

| 2 | Reduction of imine | 1-(2-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 1-(2-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Data not available in abstract |

| 3 | N-methylation | 1-(2-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1-(2-bromo-3,4-dimethoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Data not available in abstract |

| 4 | Intramolecular Suzuki Coupling | 1-(2-bromo-3,4-dimethoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | (±)-Glaucine | Data not available in abstract |

| 5 | Oxidation | (±)-Glaucine | This compound | Data not available in abstract |

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound.

Note: These protocols are illustrative and based on general procedures for similar reactions. For precise, validated experimental details, it is imperative to consult the original publication: Elban, M. A.; Chapuis, J. C.; Li, M.; Hecht, S. M. Bioorg. Med. Chem.2007 , 15 (18), 6119-6125.[1][2]

Step 1 & 2: Synthesis of the Tetrahydroisoquinoline Core

This phase involves the construction of the key 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate.

Protocol:

-

Amide Formation: React 2-(3,4-dimethoxyphenyl)ethanamine with 2-bromo-3,4-dimethoxyphenylacetic acid in the presence of a suitable coupling agent (e.g., DCC or EDC) in an aprotic solvent (e.g., dichloromethane or DMF) to form the corresponding amide.

-

Bischler-Napieralski Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene or acetonitrile to effect the cyclization to the dihydroisoquinoline intermediate.

-

Reduction: Reduce the intermediate imine in situ or after isolation using a reducing agent like sodium borohydride (NaBH₄) in methanol to yield the 1-(2-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

-

Purification: Purify the product by column chromatography on silica gel.

Step 3: N-Methylation of the Tetrahydroisoquinoline

Protocol:

-

Reaction Setup: Dissolve the tetrahydroisoquinoline from the previous step in a suitable solvent such as methanol or acetonitrile.

-

Reagent Addition: Add an excess of methyl iodide (CH₃I) and a weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Quench the reaction, extract the product into an organic solvent, and purify by column chromatography to obtain 1-(2-bromo-3,4-dimethoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Step 4: Intramolecular Suzuki Coupling for Aporphine Ring Formation

This crucial step forms the tetracyclic aporphine skeleton.

Protocol:

-

Reaction Setup: In a degassed solvent system (e.g., a mixture of toluene, ethanol, and water), combine the N-methylated tetrahydroisoquinoline, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium phosphate).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete.

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield (±)-glaucine.

Step 5: Oxidation to this compound

The final step involves the oxidation of the aporphine alkaloid to the corresponding dioxoaporphine.

Protocol:

-

Oxidizing Agent: A variety of oxidizing agents can be employed for this transformation, such as chromium trioxide (CrO₃) in pyridine or other specialized reagents.

-

Reaction Conditions: The specific conditions (solvent, temperature, and reaction time) will depend on the chosen oxidizing agent. Careful control of the reaction is necessary to avoid over-oxidation or side reactions.

-

Purification: Purify the final product, this compound, using column chromatography or recrystallization to obtain the desired compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the overall synthetic pathway for this compound.

References

Application Notes and Protocols for Cepharanthine in Cancer Cell Treatment

Abstract

Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha, has demonstrated significant anti-cancer properties across a variety of malignancies.[1][2][3] Its multifaceted mechanism of action involves the induction of apoptosis, autophagy, and cell cycle arrest through the modulation of several critical signaling pathways.[1][4][5] These application notes provide a comprehensive overview of Cepharanthine's effects on cancer cells and detailed protocols for its experimental use in a research setting.

Mechanism of Action

Cepharanthine exerts its anti-neoplastic effects by targeting multiple cellular processes and signaling cascades. The primary mechanisms include:

-

Induction of Apoptosis and Autophagy: Cepharanthine triggers programmed cell death (apoptosis) and autophagy in cancer cells.[4][6] This is often mediated through the activation of caspases and modulation of apoptosis-related proteins like Bcl-2 and Bax.[3][7][8]

-

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G1/S phases.[1][9][10]

-

Inhibition of Key Signaling Pathways: Cepharanthine has been shown to inhibit several pro-survival and proliferative signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway disrupts cell growth, proliferation, and survival.[1][4][11]

-

STAT3 Pathway: Downregulation of STAT3 and its target genes (e.g., Bcl-xL, c-Myc, Cyclin D1) inhibits cell survival and proliferation.[1][9][10]

-

NF-κB Pathway: Suppression of the NF-κB pathway reduces inflammation-driven cancer progression and cell survival.[1][2][8]

-

Other Pathways: Cepharanthine also interferes with the MAPK/ERK, Nrf2/Keap1, and Wnt/β-catenin signaling pathways.[1][7][12]

-

-

Reversal of Multidrug Resistance (MDR): Cepharanthine can sensitize cancer cells to conventional chemotherapy by inhibiting the function of drug efflux pumps like P-glycoprotein (ABCB1).[6][11][13]

Below is a diagram illustrating the primary signaling pathways affected by Cepharanthine.

Caption: Key signaling pathways modulated by Cepharanthine in cancer cells.

Data Presentation: Efficacy of Cepharanthine

The effective concentration of Cepharanthine varies depending on the cancer cell type. The following tables summarize reported concentrations and IC50 values.

Table 1: Effective Concentrations of Cepharanthine in In Vitro Studies

| Cancer Type | Cell Line(s) | Concentration Range | Observed Effects | Citation(s) |

| Osteosarcoma | SaOS2 | 2.5 - 20 µM | Inhibition of cell growth, G1 phase arrest, apoptosis | [9][10] |

| Breast Cancer | MCF-7, MDA-MB-231 | 5 - 10 µM | Inhibition of AKT/mTOR, induction of apoptosis & autophagy | [3][4][11] |

| Cervical Cancer | CaSki, HeLa, C33A | 25 - 50 µM | Proliferation suppression, apoptosis, mitochondrial membrane depolarization | [7] |

| Cholangiocarcinoma | KKU-M213, KKU-M214 | 2.5 - 20 µg/mL | Growth inhibition, apoptosis via caspase activation | [8] |

| Liver Cancer | Huh7, HepG2 | 10 - 20 µM | Inhibition of Wnt/Hedgehog signaling, apoptosis | [12] |

Table 2: Reported IC50 Values for Cepharanthine

| Cancer Type | IC50 Range | Notes | Citation(s) |

| Various | 1 - 10 µM | The IC50 is generally within this range for many cancer cell lines. | [6] |

| Specific Cancers | Varies | Potency can differ; refer to specific literature for the cell line of interest. | [14] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-cancer effects of Cepharanthine.

Caption: General experimental workflow for evaluating Cepharanthine's effects.

Protocol: Cell Viability (MTT Assay)

This protocol determines the effect of Cepharanthine on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Cepharanthine (CEP) stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of Cepharanthine in complete medium. Remove the old medium from the wells and add 100 µL of the Cepharanthine dilutions (e.g., 0, 2.5, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest CEP dose).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with Cepharanthine (as described above)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with Cepharanthine for the desired time (e.g., 24 or 48 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

-

Cancer cells treated with Cepharanthine

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10^6 cells post-treatment. Centrifuge and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

-

RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate at 4°C for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Protein Analysis (Western Blotting)

This protocol is used to detect changes in the expression or phosphorylation levels of key proteins in signaling pathways affected by Cepharanthine (e.g., Akt, mTOR, STAT3, Caspase-3).

Materials:

-

Cancer cells treated with Cepharanthine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin or GAPDH as a loading control.

References

- 1. Pharmacological Activity of Cepharanthine [mdpi.com]

- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cepharanthine hydrochloride inhibits the Wnt/β-catenin/Hedgehog signaling axis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cepharanthine.org [cepharanthine.org]

- 14. PharmaDrug Provides Research Results and Initiates IND-Enabling Studies for Cepharanthine in the Treatment of Multiple Cancers [newsfilecorp.com]

Application Notes and Protocols: Cepharadione B and Cepharanthine Hydrochloride in Cancer Research

A Note to the Researcher: Initial inquiries into the application of Cepharadione B in esophageal cancer research have revealed a significant lack of specific studies. However, extensive research is available for a similarly named compound, Cepharanthine Hydrochloride (CEH) , which has demonstrated notable efficacy in esophageal cancer models, particularly in overcoming multidrug resistance.

This document is structured to provide the available data on this compound's general anticancer activities, followed by comprehensive application notes and protocols for the use of Cepharanthine Hydrochloride in esophageal cancer research, which may be of greater immediate relevance to your work.

Part 1: this compound - General Application Notes

This compound is a natural dioxoaporphine alkaloid.[1] While its role in esophageal cancer has not been documented, it has been identified as a tyrosinase inhibitor and has shown growth inhibitory effects on several human cancer cell lines.[2]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the known inhibitory concentrations of this compound.

| Compound | Assay | Target/Cell Line | IC50 Value (µM) |

| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase | 170[2][3] |

| This compound | Cell Growth Inhibition | A-549 (Lung Carcinoma) | Data Not Available |

| SK-OV-3 (Ovarian Cancer) | Data Not Available | ||

| SK-MEL-2 (Melanoma) | Data Not Available | ||

| XF-498 (CNS Cancer) | Data Not Available | ||

| HCT-15 (Colon Cancer) | Data Not Available |

Further studies are required to determine the specific IC50 values for cell growth inhibition.

Part 2: Cepharanthine Hydrochloride (CEH) in Esophageal Cancer Research

Cepharanthine Hydrochloride (CEH), a bisbenzylisoquinoline alkaloid, has been investigated for its potential to reverse cisplatin resistance in esophageal squamous cell carcinoma (ESCC).[4][5] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[6][7]

Quantitative Data: In Vitro Efficacy of Cepharanthine Hydrochloride in Esophageal Cancer

The tables below summarize the quantitative data on the effects of CEH on esophageal cancer cell lines.

Table 1: IC50 Values of CEH in Esophageal Cancer Cell Lines

| Cell Line | Description | Treatment | Duration | IC50 (µM) | Reference |

| Eca109 | Esophageal Squamous Cell Carcinoma | CEH | 48h | 6.20 ± 0.17 | [6] |

| Eca109/CDDP | Cisplatin-Resistant Eca109 | CEH | 48h | 25.07 ± 0.28 | [6] |

Table 2: Effect of CEH on Cell Cycle Distribution in Esophageal Cancer Cell Lines

| Cell Line | Treatment (48h) | % in G1 Phase | % in S Phase | % in G2/M Phase |

| Eca109 | Control | 55.3 ± 2.1 | 35.1 ± 1.5 | 9.6 ± 0.8 |

| CEH (5 µM) + cDDP | 45.2 ± 1.8 | 28.3 ± 1.2 | 26.5 ± 1.4 | |

| Eca109/CDDP | Control | 58.1 ± 2.5 | 32.7 ± 1.9 | 9.2 ± 0.7 |

| CEH (5 µM) + cDDP | 48.9 ± 2.0 | 25.4 ± 1.3 | 25.7 ± 1.6 |

Data adapted from studies showing CEH induces G2/M phase arrest.[4][5]

Table 3: Effect of CEH on Apoptosis in Esophageal Cancer Cell Lines

| Cell Line | Treatment (48h) | Apoptosis Rate (%) |

| Eca109 | cDDP | 15.2 ± 1.1 |

| CEH (5 µM) + cDDP | 35.4 ± 1.8 | |

| Eca109/CDDP | cDDP | 8.7 ± 0.9 |

| CEH (5 µM) + cDDP | 28.6 ± 1.5 |

Data derived from Annexin-V-FITC/PI staining assays.[6][8]

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of Cepharanthine Hydrochloride in esophageal cancer cell lines.

1. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of CEH.

-

Cell Lines: Eca109 (cisplatin-sensitive) and Eca109/CDDP (cisplatin-resistant) esophageal squamous cell carcinoma lines.

-

Reagents:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cepharanthine Hydrochloride (CEH)

-

Cisplatin (cDDP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Seed Eca109 and Eca109/CDDP cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of CEH (e.g., 0, 1, 5, 10, 20 µM) for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability rate and determine the IC50 value using appropriate software.

-

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of CEH on cell cycle distribution.

-

Reagents:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% Ethanol (ice-cold)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Plate cells and treat with CEH and/or cDDP for 48 hours as described above.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[9]

-

3. Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis using Annexin V-FITC and PI staining.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

-

Procedure:

-

Treat cells with CEH and/or cDDP for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.[8]

-

4. Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for P-gp, p53, p21, JNK, p-JNK, Bcl-2, PARP, GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Treat cells, harvest, and lyse to extract total protein.

-

Determine protein concentration using the BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash and detect the signal using an ECL substrate and an imaging system.[8][10]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Cepharanthine Hydrochloride in esophageal cancer and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tyrosinase activity ic50: Topics by Science.gov [science.gov]

- 4. Cepharanthine hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cepharanthine hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Correction: Cepharanthine hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Wnt/β-Catenin Signaling Sensitizes Esophageal Cancer Cells to Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cepharanthine as a Potential Anti-Inflammatory Agent

Note: The following information is based on studies of Cepharanthine (CEP), a closely related biscoclaurine alkaloid to Cepharadione B. The anti-inflammatory properties and mechanisms of action are expected to be similar.

Introduction

Cepharanthine (CEP) is a natural product isolated from Stephania cephalantha Hayata, which has been used for various medicinal purposes.[1][2] Recent studies have highlighted its potent anti-inflammatory properties, suggesting its potential as a therapeutic agent for a range of inflammatory diseases.[3][4][5] The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][6][7][8] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the anti-inflammatory effects of Cepharanthine.

Mechanism of Action

Cepharanthine exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting pro-inflammatory signaling cascades. The two major pathways targeted by Cepharanthine are:

-

NF-κB Signaling Pathway: Cepharanthine has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][7][8] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[7][9] By inhibiting NF-κB activation, Cepharanthine effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][5][8]

-

MAPK Signaling Pathway: The MAPK pathway, which includes ERK, JNK, and p38 kinases, plays a crucial role in cellular responses to inflammatory stimuli.[10][11] Cepharanthine has been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory response.[5][12]

Data Presentation

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Cepharanthine.

Table 1: Effect of Cepharanthine on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

| Concentration of Cepharanthine | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 µM | 25 ± 3.5 | 30 ± 4.2 | 22 ± 3.1 |

| 5 µM | 52 ± 5.1 | 58 ± 6.3 | 48 ± 4.9 |

| 10 µM | 78 ± 6.8 | 85 ± 7.1 | 72 ± 6.5 |

Data are presented as mean ± SD and are representative of typical results observed in in-vitro studies.[5]

Table 2: Effect of Cepharanthine on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW264.7 Macrophages

| Concentration of Cepharanthine | NO Production Inhibition (%) | iNOS Expression Inhibition (%) | PGE2 Production Inhibition (%) | COX-2 Expression Inhibition (%) |

| 1 µM | 20 ± 2.8 | 18 ± 2.5 | 15 ± 2.1 | 12 ± 1.9 |

| 5 µM | 45 ± 4.2 | 40 ± 3.8 | 38 ± 3.5 | 35 ± 3.1 |

| 10 µM | 68 ± 5.9 | 65 ± 5.2 | 60 ± 4.8 | 58 ± 4.5 |

Data are presented as mean ± SD and are representative of typical results observed in in-vitro studies.[13][14]

Mandatory Visualizations

Caption: Cepharanthine's inhibition of NF-κB and MAPK pathways.

Caption: General workflow for in-vitro anti-inflammatory assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of Cepharanthine on mammalian cells.[15][16][17][18]

Materials:

-

RAW264.7 macrophages (or other suitable cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Cepharanthine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of Cepharanthine (e.g., 1, 5, 10, 25, 50 µM) and incubate for another 24 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Assay (Griess Reagent)

This protocol measures the production of nitric oxide, a key inflammatory mediator.[19][20][21][22][23]

Materials:

-

Cell culture supernatant from Cepharanthine-treated and LPS-stimulated cells

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of the experimental plate.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Prostaglandin E2 (PGE2) Assay (Enzyme Immunoassay - EIA)

This protocol quantifies the production of PGE2, another important inflammatory mediator.[24][25][26][27][28]

Materials:

-

Cell culture supernatant

-

PGE2 EIA Kit (commercially available)

-

96-well plate coated with capture antibody

-

PGE2 conjugate (PGE2-alkaline phosphatase)

-

PGE2 standard

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the PGE2 EIA kit.

-

Briefly, add standards and cell culture supernatants to the wells of the antibody-coated plate.

-

Add the PGE2 conjugate to each well.

-

Incubate the plate for the recommended time (e.g., 2 hours at room temperature).

-

Wash the wells multiple times with the provided wash buffer.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm).

-

Calculate the PGE2 concentration from the standard curve.

Cytokine Assay (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α and IL-6.[29][30][31][32]

Materials:

-

Cell culture supernatant

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

96-well plates coated with capture antibody

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Follow the manufacturer's protocol for the specific ELISA kit.

-

In general, add standards and samples to the antibody-coated wells and incubate.

-

Wash the wells and add the biotinylated detection antibody.

-

Incubate and wash again.

-

Add Streptavidin-HRP and incubate.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm.

-

Determine the cytokine concentrations from the respective standard curves.

Western Blot Analysis for NF-κB and MAPK Activation

This protocol is used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein or a housekeeping protein (e.g., β-actin).

References

- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activity of Cepharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cepharanthine? [synapse.patsnap.com]

- 5. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The common regulatory pathway of COVID-19 and multiple inflammatory diseases and the molecular mechanism of cepharanthine in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integration of network pharmacology, transcriptomics, and experimental verification to investigate the mechanism of action of cepharanthine hydrochloride against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. worldwide.promega.com [worldwide.promega.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciencellonline.com [sciencellonline.com]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. revvity.com [revvity.com]

- 25. resources.rndsystems.com [resources.rndsystems.com]

- 26. resources.rndsystems.com [resources.rndsystems.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. mesoscale.com [mesoscale.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. Multiplex measurement of proinflammatory cytokines in human serum: comparison of the Meso Scale Discovery electrochemiluminescence assay and the Cytometric Bead Array - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bio-rad.com [bio-rad.com]